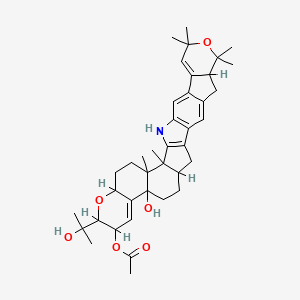

Janthitrem G

描述

This compound has been reported in Penicillium simplicissimum, Penicillium ianthinellum, and Penicillium janthinellum with data available.

This compound is produced by Penicillium janthinellum. Tremorgenic mycotoxin this compound belongs to the family of Diterpenes. These are terpene compounds formed by four isoprene units.

属性

CAS 编号 |

90986-51-9 |

|---|---|

分子式 |

C39H51NO6 |

分子量 |

629.8 g/mol |

IUPAC 名称 |

[(2S,3R,6S,8S,9R,12S,15S,22S)-12-hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate |

InChI |

InChI=1S/C39H51NO6/c1-20(41)44-31-18-28-30(45-33(31)35(4,5)42)11-12-37(8)38(9)22(10-13-39(28,37)43)16-25-24-14-21-15-27-26(19-34(2,3)46-36(27,6)7)23(21)17-29(24)40-32(25)38/h14,17-19,22,27,30-31,33,40,42-43H,10-13,15-16H2,1-9H3/t22-,27-,30-,31+,33-,37+,38+,39+/m0/s1 |

InChI 键 |

PGYSJEQVCATFBQ-HNUHRZRSSA-N |

手性 SMILES |

CC(=O)O[C@@H]1C=C2[C@H](CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=C(N5)C=C7C(=C6)C[C@H]8C7=CC(OC8(C)C)(C)C)C)O)C)O[C@@H]1C(C)(C)O |

规范 SMILES |

CC(=O)OC1C=C2C(CCC3(C2(CCC4C3(C5=C(C4)C6=C(N5)C=C7C(=C6)CC8C7=CC(OC8(C)C)(C)C)C)O)C)OC1C(C)(C)O |

外观 |

Solid powder |

其他CAS编号 |

90986-51-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Janthitrem G; |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Janthitrem G from Epichloë Endophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janthitrem G, a potent indole-diterpenoid mycotoxin, has garnered significant interest within the scientific community for its notable tremorgenic and insecticidal properties. Produced by symbiotic Epichloë endophytes residing within various grass species, this complex natural product presents both challenges and opportunities for drug discovery and development. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate further research and application in relevant fields.

Introduction

Epichloë species are fungal endophytes that form mutualistic relationships with many cool-season grasses[1]. These fungi produce a diverse array of secondary metabolites, known as alkaloids, which can confer significant ecological advantages to the host plant, including protection against insect pests[1][2][3]. Among these alkaloids are the janthitrems, a class of indole-diterpenoids structurally related to the potent neurotoxin lolitrem B[2][3][4].

This compound, also known as 11,12-epoxy-janthitrem G or epoxy-janthitrem I, is a major janthitrem produced by certain Epichloë strains, such as AR37 and NEA12, found in perennial ryegrass (Lolium perenne)[2][3][4]. Its discovery was driven by the observation of ryegrass staggers in livestock grazing on pastures infected with these endophyte strains, a condition characterized by tremors and ataxia[2][3]. Subsequent research has revealed that this compound also possesses significant insecticidal activity, making it a compound of interest for the development of natural pesticides[2][5][6].

This guide details the scientific journey of this compound, from its initial discovery to the intricate methods used for its isolation and characterization.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that shares early steps with the lolitrem B pathway[2][4]. The genes responsible for epoxy-janthitrem production are located in a specific gene cluster known as the JTM locus[4][7]. This locus contains genes encoding for key enzymes such as prenyltransferases, P450 monooxygenases, and FAD-dependent monooxygenases[4].

The proposed biosynthetic pathway begins with the common precursor paspaline, which is also a key intermediate in the synthesis of other indole diterpenes[2]. A series of enzymatic modifications, including prenylation and epoxidation, lead to the formation of the janthitrem scaffold. The final steps involve specific oxidations to yield the various janthitrem analogs, including this compound[7].

Experimental Protocols

Fungal Culture and Endophyte Maintenance

Epichloë endophytes can be cultured in vitro to study their metabolic profiles, although the production of janthitrems is often higher in planta.

Protocol for Epichloë Culture:

-

Isolate endophyte mycelia from surface-sterilized grass tissue (seeds or leaf sheaths).

-

Plate the mycelia on potato dextrose agar (PDA) amended with appropriate antibiotics to prevent bacterial contamination[4][8].

-

Incubate the plates in the dark at 22-25°C for 2-4 weeks, or until sufficient mycelial growth is observed[4][8].

-

For liquid cultures, transfer mycelial plugs to potato dextrose broth (PDB) and incubate with shaking[3].

Extraction and Isolation of this compound

The extraction and isolation of this compound from endophyte-infected perennial ryegrass is a multi-step process requiring careful handling due to the compound's instability.

Detailed Extraction Protocol:

-

Grinding: Freeze-dry and grind the endophyte-infected plant material (seeds or tillers) to a fine powder.

-

Extraction:

-

Concentration: Evaporate the solvent from the resulting extract under reduced pressure to yield a crude residue.

Detailed Purification Protocol (HPLC):

-

Column: Utilize a reversed-phase C18 column[11][12][13][14][15].

-

Mobile Phase: Employ a gradient of water and acetonitrile, both typically containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape[11][12][13][14][15].

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 230 nm[9].

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Purity Analysis: Assess the purity of the isolated fractions using analytical HPLC and mass spectrometry.

Structural Elucidation

The definitive structure of this compound was determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

NMR Spectroscopy:

-

1H NMR: Provides information about the number and chemical environment of protons.

-

13C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, allowing for the complete assignment of the complex molecular structure[5][16][17][18].

Mass Spectrometry:

-

HRMS: Provides the accurate mass of the molecule, which is used to determine its elemental composition.

Quantitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the primary method for the quantitative analysis of this compound in plant tissues.

LC-MS Protocol:

-

Sample Preparation: Extract a known weight of freeze-dried and ground plant material with a suitable solvent (e.g., methanol/water mixture).

-

LC Separation: Separate the components of the extract using a reversed-phase HPLC column with a water/acetonitrile gradient.

-

MS Detection: Use a mass spectrometer, often a triple quadrupole or high-resolution instrument, for sensitive and specific detection of this compound. Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

-

Quantification: Determine the concentration of this compound by comparing its peak area to that of a known concentration of a standard, or by using a calibration curve[2][19].

Quantitative Data

The concentration of this compound can vary significantly depending on the Epichloë strain, the host grass cultivar, plant tissue, and environmental conditions[2][20][21].

Table 1: Concentration of this compound in Perennial Ryegrass

| Endophyte Strain | Plant Tissue | Concentration (µg/g dry weight) | Reference |

| AR37 | Pseudostems | 83.9 | [21] |

| AR37 | Leaves | 30.6 | [21] |

| NEA12 | Shoots | Evenly distributed with roots | [2] |

| NEA12 | Roots | Evenly distributed with shoots | [2] |

| AR37 (grown at 20°C) | Pseudostems | High | [21] |

| AR37 (grown at low temp) | Pseudostems | 7.4 | [21] |

Table 2: Bioactivity of Janthitrems

| Compound | Bioassay | Effect | Reference |

| This compound (epoxy-janthitrem I) | Mouse bioassay | Induces tremors | [5][6] |

| This compound (epoxy-janthitrem I) | Porina larvae (Wiseana cervinata) | Reduced weight gain and feeding | [5][6] |

| Janthitrem A (11,12-epoxyjanthitrem B) | Porina larvae (Wiseana cervinata) | Greater potency in reducing weight gain and feeding compared to Janthitrem B | [5] |

Biological Activity and Signaling Pathways

This compound exhibits potent biological activity, primarily as a neurotoxin in both mammals and insects.

Tremorgenic Effects: The tremorgenic activity of this compound is attributed to its interaction with neuronal ion channels, although the precise molecular targets are still under investigation. The structural similarity to lolitrem B, a known inhibitor of large-conductance calcium-activated potassium (BK) channels, suggests a similar mechanism of action may be involved.

Insecticidal Effects: The insecticidal properties of this compound make it a promising candidate for the development of biopesticides. It acts as an anti-feedant and growth inhibitor against various insect pests, including the porina moth larvae (Wiseana cervinata)[5][6]. The molecular basis for its insecticidal activity is also an active area of research.

Conclusion and Future Directions

This compound represents a fascinating and biologically active natural product with significant potential in agriculture and pharmacology. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore the properties and applications of this complex molecule. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its production through fermentation or synthetic biology approaches, and exploring its potential as a lead compound for the development of novel insecticides and pharmacological tools. A deeper understanding of its biosynthesis and regulation will also be crucial for harnessing the full potential of this remarkable fungal metabolite.

References

- 1. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Structure Elucidation of Janthitrems A and D from Penicillium janthinellum and Determination of the Tremorgenic and Anti-Insect Activity of Janthitrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. hplc.eu [hplc.eu]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. frontiersin.org [frontiersin.org]

Unraveling the Intricate Architecture of 11,12-epoxy-janthitrem G: A Technical Guide to its NMR-Based Structure Elucidation

For Immediate Release

A comprehensive guide detailing the nuclear magnetic resonance (NMR) spectroscopic analysis of 11,12-epoxy-janthitrem G, also known as epoxyjanthitrem I, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the methodologies and data that were pivotal in confirming the complex molecular structure of this tremorgenic indole-diterpenoid.

11,12-epoxy-janthitrem G belongs to a class of epoxyjanthitrems isolated from perennial ryegrass (Lolium perenne) infected with the endophytic fungus Epichloë festucae var. lolii.[1] These compounds are of significant interest due to their potent anti-insect activity and their role in inducing tremors in livestock, a condition known as ryegrass staggers.[1] The precise structural determination of these molecules is crucial for understanding their bioactivity and potential applications.

Quantitative NMR Data Summary

The structure of 11,12-epoxy-janthitrem G was elucidated through a series of one- and two-dimensional NMR experiments. The ¹H and ¹³C NMR data, acquired in acetone-d6, are summarized in the tables below. These assignments were confirmed through COSY, HSQC, and HMBC experiments, which revealed the intricate network of proton and carbon connectivities within the molecule.

Table 1: ¹H NMR Data for 11,12-epoxy-janthitrem G (acetone-d6)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1-NH | 9.86 | s | |

| 4 | 7.39 | s | |

| 6 | 7.18 | s | |

| 7 | 2.83 | m | |

| 9 | 5.17 | d | 9.2 |

| 10 | 4.20 | d | 9.2 |

| 11 | 3.55 | d | 4.1 |

| 12 | 3.48 | d | 4.1 |

| 16 | 2.81 | m | |

| 17α | 1.85 | m | |

| 17β | 1.65 | m | |

| 18α | 1.95 | m | |

| 18β | 1.55 | m | |

| 20 | 5.93 | s | |

| 22α | 2.10 | m | |

| 22β | 1.75 | m | |

| 23α | 1.60 | m | |

| 23β | 1.40 | m | |

| 25 | 1.25 | s | |

| 26 | 1.15 | s | |

| 27 | 1.30 | s | |

| 28 | 1.35 | s | |

| 29 | 1.45 | s | |

| 30 | 0.90 | s | |

| 31 | 0.95 | s | |

| 32 | 1.05 | s | |

| 41 | 2.05 | s |

Table 2: ¹³C NMR Data for 11,12-epoxy-janthitrem G (acetone-d6)

| Position | δC (ppm) |

| 2 | 154.9 |

| 3 | 141.3 |

| 4 | 114.3 |

| 5 | 127.7 |

| 6 | 104.0 |

| 7 | 50.9 |

| 8 | 51.7 |

| 9 | 76.6 |

| 10 | 72.3 |

| 11 | 68.7 |

| 12 | 62.3 |

| 13 | 78.0 |

| 14 | 74.7 |

| 15 | 43.2 |

| 16 | 49.8 |

| 17 | 33.5 |

| 18 | 30.3 |

| 19 | 136.9 |

| 20 | 119.6 |

| 21 | 140.9 |

| 22 | 28.7 |

| 23 | 27.8 |

| 24 | 72.9 |

| 25 | 32.4 |

| 26 | 30.6 |

| 27 | 26.7 |

| 28 | 26.6 |

| 29 | 71.4 |

| 30 | 22.4 |

| 31 | 18.8 |

| 32 | 16.5 |

| 33 | 116.8 |

| 34 | 133.6 |

| 39 | 70.4 |

| 40 | 170.5 |

| 41 | 21.2 |

Experimental Protocols

The structural elucidation of 11,12-epoxy-janthitrem G relied on a suite of NMR experiments. The following provides a detailed methodology for these key experiments.

Sample Preparation: A 4.10 mg sample of 11,12-epoxy-janthitrem G (containing 2% epoxyjanthitriol) was dissolved in 600 µL of acetone-d6 ((CD₃)₂CO).[1]

NMR Spectroscopy: All 1D and 2D NMR spectra were acquired on a high-field NMR spectrometer. Standard pulse sequences were utilized for all experiments.

-

¹H NMR: One-dimensional proton spectra were acquired to identify the chemical shifts and coupling constants of the hydrogen atoms.

-

¹³C NMR: One-dimensional carbon spectra were recorded to determine the chemical shifts of the carbon atoms.

-

COSY (Correlation Spectroscopy): This 2D experiment was used to identify proton-proton couplings, establishing the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlated proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment was crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helped to piece together the molecular fragments and establish the overall carbon skeleton. The HMBC spectra were optimized for 2-3J ¹H-¹³C correlations.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment was used to determine the spatial proximity of protons, providing key information about the relative stereochemistry of the molecule.

Visualizing the Structure and Elucidation Process

To better illustrate the molecular architecture and the logic of the structure elucidation, the following diagrams have been generated.

Caption: Molecular structure of 11,12-epoxy-janthitrem G.

Caption: Workflow for the structure elucidation of 11,12-epoxy-janthitrem G.

Caption: Key COSY correlations in 11,12-epoxy-janthitrem G.

Caption: Key HMBC correlations in 11,12-epoxy-janthitrem G.

The comprehensive analysis of the NMR data allowed for the unambiguous assignment of all proton and carbon signals, leading to the definitive structural confirmation of 11,12-epoxy-janthitrem G. This detailed structural information is fundamental for future studies on the synthesis, biosynthesis, and biological activity of this important class of natural products.

References

Unraveling the Divergent Paths of Indole Diterpene Biosynthesis: A Technical Guide to Janthitrem G and Lolitrem B

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of fungal secondary metabolites presents a rich source of bioactive compounds with significant implications for agriculture and medicine. Among these, the indole diterpenes, particularly the tremorgenic mycotoxins janthitrem G and lolitrem B, have garnered considerable attention. Produced by endophytic fungi of the genus Epichloë, these compounds are responsible for neurological syndromes in grazing livestock. This technical guide provides an in-depth exploration of the biosynthetic pathways of this compound and lolitrem B, highlighting their shared origins and critical divergence points. Detailed experimental protocols for key analytical and genetic manipulation techniques are provided, alongside a quantitative summary of metabolite production. This document serves as a comprehensive resource for researchers investigating indole terpene biosynthesis, seeking to elucidate enzyme function, and exploring the potential for targeted manipulation of these complex pathways for agricultural and pharmaceutical applications.

Introduction

This compound and lolitrem B are complex indole diterpenoid alkaloids produced by symbiotic fungi of the genus Epichloë, which colonize various grass species[1]. While structurally similar, these compounds exhibit different toxicological profiles and are biosynthesized via distinct, yet related, metabolic pathways. Lolitrem B is a potent tremorgen responsible for "ryegrass staggers," a neurological condition affecting livestock grazing on perennial ryegrass (Lolium perenne) infected with certain Epichloë festucae strains[1]. This compound, produced by other endophyte strains, also possesses tremorgenic properties, albeit generally less potent[1].

Understanding the biosynthetic machinery behind these molecules is crucial for several reasons. From an agricultural perspective, knowledge of these pathways can inform strategies to develop endophyte-infected grasses with reduced toxicity to livestock while retaining beneficial traits like pest deterrence. In the realm of drug development, the complex chemical scaffolds of these natural products offer intriguing starting points for the synthesis of novel therapeutic agents. This guide will dissect the genetic and enzymatic basis of this compound and lolitrem B biosynthesis, offering a detailed comparison and a practical overview of the experimental approaches used to unravel these intricate pathways.

The Common Ground: The Paspaline Core

The biosynthesis of both this compound and lolitrem B originates from the universal precursors of isoprenoid and indole pathways: geranylgeranyl diphosphate (GGDP) and indole-3-glycerol phosphate. A core set of four enzymes, encoded by genes homologous to paxG, paxM, paxC, and paxB, are responsible for the construction of the first key intermediate, paspaline[2]. This initial phase represents the common trunk from which the more complex and divergent branches of indole diterpene biosynthesis arise.

The formation of paspaline is a multi-step process:

-

Geranylgeranyl Diphosphate Synthesis: The enzyme geranylgeranyl diphosphate synthase (PaxG) catalyzes the formation of GGDP from isopentenyl pyrophosphate and farnesyl pyrophosphate.

-

Indole Prenylation: An indole-diterpene synthase (PaxC) attaches the GGDP molecule to the indole ring of tryptophan.

-

Oxygenation and Cyclization: A flavin-dependent monooxygenase (PaxM) and a terpene cyclase (PaxB) then facilitate a series of oxidative cyclizations to form the characteristic five-ring core structure of paspaline.

Divergence of the Pathways: this compound vs. Lolitrem B

From the central intermediate paspaline, the biosynthetic pathways to this compound and lolitrem B diverge, each governed by a specific set of tailoring enzymes encoded within distinct gene clusters. The lolitrem B pathway is orchestrated by the ltm gene cluster, while the janthitrem pathway is directed by the jtm gene cluster.

The Lolitrem B Biosynthetic Pathway

The biosynthesis of lolitrem B from paspaline involves a series of oxidative modifications and the addition of a second geranylgeranyl-derived unit. A key intermediate in this pathway is terpendole I. The subsequent steps are catalyzed by a suite of cytochrome P450 monooxygenases, prenyltransferases, and other enzymes encoded by the ltm gene cluster. Strains of Epichloë that produce lolitrem B possess the complete ltm gene cluster, including the key genes ltmE and ltmJ, which are absent in janthitrem-producing strains.

The this compound Biosynthetic Pathway

The pathway to this compound also proceeds through paspaline and likely involves terpendole I as an intermediate[3]. However, the subsequent modifications are distinct from those leading to lolitrem B. The jtm gene cluster, which governs janthitrem biosynthesis, shares a core set of genes with the ltm cluster but contains unique genes, such as jtmD, that are responsible for the specific chemical decorations characteristic of the janthitrems. The absence of ltmE and ltmJ in janthitrem-producing strains prevents the formation of the lolitrem-specific ring structures.

Genetic Architecture: The ltm and jtm Gene Clusters

The genes responsible for the biosynthesis of lolitrem B and this compound are organized into clusters within the fungal genome. This clustering facilitates the co-regulation of genes involved in a common metabolic pathway.

-

The ltm Cluster: The lolitrem B biosynthetic gene cluster (ltm) is comprised of several genes, including those encoding the core paspaline biosynthetic enzymes, as well as a series of genes for subsequent modifications. Key genes specific to the lolitrem pathway, ltmE and ltmJ, are located in this cluster.

-

The jtm Cluster: The epoxy-janthitrem biosynthesis gene cluster (jtm) contains the core genes for paspaline synthesis and a set of unique genes, including jtmD, jtmO, jtm01, and jtm02, that are absent in lolitrem-producing strains[4]. The presence or absence of these specific genes is a key determinant of the final indole diterpene product.

Quantitative Analysis of Metabolite Production

The production of this compound, lolitrem B, and their intermediates can vary significantly depending on the fungal strain, the host plant cultivar, and environmental conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Concentration of Lolitrem B and Epoxy-Janthitrem I in Perennial Ryegrass Infected with Different Epichloë Endophyte Strains.

| Endophyte Strain | Host Cultivar | Lolitrem B (µg/g) | Epoxy-Janthitrem I (µg/g) | Reference |

| Standard Endophyte (SE) | Alto | < 3.0 | Not Detected | [5] |

| NEA12 | Alto | Not Detected | < 0.39 | [5] |

| NEA3 | Not Specified | Not Detected | Not Detected | [5] |

Table 2: Relative Abundance of Indole Diterpene Intermediates in Wild-Type and Mutant Epichloë Strains.

| Fungal Strain / Mutant | Paspaline | Terpendole I | Lolitrem B | This compound | Reference |

| E. festucae Wild Type | Detected | Detected | Detected | Not Detected | [6] |

| E. festucae ΔltmE | Detected | Detected | Not Detected | Not Detected | [6] |

| Epichloë sp. AR37 (wild type) | Detected | Detected | Not Detected | Detected | [3] |

| Epichloë sp. AR37 ΔidtM | Not Detected | Not Detected | Not Detected | Not Detected | [3] |

| Epichloë sp. AR37 ΔidtD | Increased | Detected | Not Detected | Not Detected | [3] |

Experimental Protocols

The elucidation of the this compound and lolitrem B biosynthetic pathways has been made possible through a combination of sophisticated analytical and molecular biology techniques. This section provides detailed methodologies for key experiments.

Fungal Culture and Metabolite Extraction

Objective: To cultivate Epichloë endophytes in vitro and extract indole diterpenes for analysis.

Materials:

-

Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

-

Selected Epichloë strain

-

Sterile petri dishes or flasks

-

Incubator

-

Ethyl acetate

-

Methanol

-

Formic acid

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Inoculate the desired Epichloë strain onto PDA plates or into PDB flasks.

-

Incubate at 22-25°C in the dark for 2-4 weeks, or until sufficient mycelial growth is observed.

-

For solid culture, harvest the mycelium and agar by dicing the plate into small pieces. For liquid culture, separate the mycelium from the broth by filtration.

-

Extract the fungal material twice with an equal volume of ethyl acetate containing 1% formic acid.

-

Combine the ethyl acetate extracts and evaporate to dryness using a rotary evaporator.

-

Redissolve the dried extract in methanol.

-

For purification, the methanolic extract can be passed through a C18 SPE cartridge, eluting with a stepwise gradient of methanol in water.

-

The resulting fractions are then dried and reconstituted in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis of Indole Diterpenes

Objective: To separate, identify, and quantify this compound, lolitrem B, and their biosynthetic intermediates.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Parameters (Example):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

MS/MS Parameters (Example):

-

Ionization Mode: Positive ESI or APCI

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for metabolite profiling.

-

Precursor and Product Ions: Determined by direct infusion of authentic standards for each target analyte.

-

Collision Energy: Optimized for each precursor-product ion transition.

RNAi-Mediated Gene Silencing

Objective: To knockdown the expression of a target gene in the biosynthetic pathway to assess its function.

Protocol Overview:

-

Construct Design: A hairpin RNA (hpRNA) construct is designed to target a specific gene of interest. This typically involves cloning an inverted repeat of a portion of the target gene's coding sequence, separated by an intron, into a fungal expression vector.

-

Fungal Transformation: The hpRNA construct is introduced into the Epichloë endophyte using methods such as protoplast transformation or Agrobacterium-mediated transformation.

-

Selection of Transformants: Transformed fungal colonies are selected based on a selectable marker present on the expression vector (e.g., hygromycin resistance).

-

Verification of Gene Knockdown: The level of target gene expression in the transformed strains is quantified using reverse transcription-quantitative PCR (RT-qPCR).

-

Metabolite Analysis: The indole diterpene profile of the gene-silenced mutants is analyzed by LC-MS/MS to determine the effect of the gene knockdown on the biosynthetic pathway.

CRISPR-Cas9 Gene Editing

Objective: To create a targeted knockout of a gene in the biosynthetic pathway to elucidate its function.

Protocol Overview:

-

gRNA Design: A guide RNA (gRNA) is designed to be complementary to a specific 20-base pair target sequence within the gene of interest, adjacent to a protospacer adjacent motif (PAM).

-

Vector Construction: The gRNA and the Cas9 nuclease gene are cloned into a fungal expression vector. Often, an autonomously replicating plasmid containing the AMA1 sequence is used to facilitate transient expression and reduce the likelihood of off-target effects.

-

Fungal Transformation: The CRISPR-Cas9 plasmid is introduced into the Epichloë endophyte.

-

Screening for Mutants: Transformants are screened for mutations at the target site using PCR and Sanger sequencing.

-

Metabolite Analysis: The indole diterpene profiles of the confirmed gene-edited mutants are analyzed by LC-MS/MS to observe the impact of the gene knockout on the biosynthetic pathway.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathways and experimental workflows described in this guide.

Biosynthetic Pathways

Caption: Divergent biosynthetic pathways of Lolitrem B and this compound from the common intermediate Paspaline.

Experimental Workflow for Gene Function Analysis

Caption: Experimental workflow for elucidating gene function in indole diterpene biosynthesis.

Conclusion

The biosynthetic pathways of this compound and lolitrem B offer a fascinating case study in the evolution of fungal secondary metabolism. Their shared origin from paspaline, followed by diversification through the action of specific tailoring enzymes encoded in the jtm and ltm gene clusters, respectively, underscores the modularity of these complex pathways. The application of advanced molecular techniques such as RNAi and CRISPR-Cas9 has been instrumental in dissecting the function of individual genes and continues to provide deeper insights into the intricate enzymatic machinery at play.

For researchers in agricultural science, the ability to manipulate these pathways holds the promise of developing safer forage grasses for livestock. For those in drug discovery, the unique chemical architectures of these indole diterpenes provide a rich scaffold for the development of novel pharmaceuticals. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource to propel further research in this exciting and impactful field.

References

- 1. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Four gene products are required for the fungal synthesis of the indole-diterpene, paspaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]

- 4. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nzgajournal.org.nz [nzgajournal.org.nz]

- 6. Functional analysis of an indole-diterpene gene cluster for lolitrem B biosynthesis in the grass endosymbiont Epichloë festucae - PubMed [pubmed.ncbi.nlm.nih.gov]

Janthitrem G: A Technical Guide to its Bioactivity in Insect Pests

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrem G, an indole-diterpenoid mycotoxin produced by various fungi, notably Penicillium species and endophytic fungi of the genus Epichloë, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of the insecticidal and antifeedant properties of this compound and its derivatives, with a focus on its impact on key insect pests. The information presented herein is intended to support further research and development of this compound as a potential biopesticide.

Core Biological Activity: Insecticidal and Antifeedant Effects

This compound and its epoxy derivatives, particularly 11,12-epoxy-janthitrem G (also known as epoxy-janthitrem I), exhibit significant biological activity against various insect pests. The primary mode of action is believed to be the inhibition of large-conductance calcium-activated potassium (BK) channels, leading to neurotoxic effects.

The most well-documented activity is against the larvae of the porina moth (Wiseana cervinata), a major pasture pest in New Zealand.[1][2] Ingestion of this compound and its analogues leads to a reduction in larval weight gain and feeding deterrence.[1][2] The presence of an epoxy group on the molecule has been shown to be important for this enhanced bioactivity.[2]

While the primary research has focused on Wiseana cervinata, the broad-spectrum activity of related indole diterpenes suggests that this compound may be effective against a wider range of insect pests.

Quantitative Data on Biological Activity

Quantitative data on the direct application of purified this compound to insect pests is limited in the public domain. However, studies on endophyte-infected grasses containing janthitrems provide valuable insights into the effective concentrations.

Table 1: Effects of Epoxy-Janthitrems on Wiseana cervinata Larvae

| Parameter | Concentration (µg/g in diet) | Observation | Reference |

| Larval Weight | Not specified | Reduced weight gain | [2] |

| Food Consumption | Not specified | Reduced food consumption | [2] |

| Larval Survival | High in planta concentrations (30.6-83.9 µg/g) | 25-42% reduction in survival | |

| Anti-feedant Effect | High in planta concentrations (30.6-83.9 µg/g) | Strong anti-feedant effect |

Note: The concentrations provided are for total epoxy-janthitrems found in endophyte-infected ryegrass and not for purified this compound.

Experimental Protocols

Insect Rearing (Wiseana cervinata)

A standardized protocol for rearing Wiseana cervinata is crucial for consistent and reproducible bioassay results. The following is a summarized methodology based on established practices.

-

Egg Incubation: Eggs are surface-sterilized, often with a copper sulphate solution, and placed on moist filter paper in Petri dishes.[3] Incubation at approximately 20-22°C facilitates hatching.[3]

-

Larval Rearing: First instar larvae are individually reared in Petri dishes containing a moist substrate, such as bark, to prevent desiccation.[3]

-

Diet: Larvae are fed a semi-synthetic diet. A common formulation includes white clover, carrot, and other nutrients.[3] For experimental purposes, test compounds like this compound can be incorporated into this diet.

Insecticidal and Antifeedant Bioassay

The following protocol outlines a typical diet incorporation method to assess the biological activity of this compound on Wiseana cervinata larvae.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol, DMSO).

-

Diet Incorporation: The stock solution is incorporated into the semi-synthetic larval diet to achieve a range of desired final concentrations. A control diet containing only the solvent is also prepared.

-

Experimental Setup: Pre-weighed third-instar larvae are placed individually in Petri dishes containing a known amount of the treated or control diet.

-

Data Collection: Larval weight and the amount of diet consumed are measured at regular intervals (e.g., daily for 7-10 days). Larval mortality is also recorded.

-

Analysis: Data are analyzed to determine the effects of this compound on larval growth rate, feeding deterrence, and mortality. Dose-response curves can be generated to calculate parameters such as the effective concentration required to inhibit growth by 50% (EC50).

Visualizations

Proposed Signaling Pathway of this compound in Insects

The primary molecular target of this compound in insects is hypothesized to be the large-conductance calcium-activated potassium (BK) channels in the nervous system. Inhibition of these channels disrupts normal neuronal function, leading to the observed toxic effects.

Caption: Proposed mechanism of this compound neurotoxicity in insects.

Experimental Workflow for Insect Bioassay

The following diagram illustrates a standard workflow for evaluating the insecticidal and antifeedant activity of this compound.

Caption: Workflow for this compound insect bioassay.

Conclusion

This compound and its epoxy derivatives represent a promising class of natural compounds with significant insecticidal and antifeedant properties. Their likely mode of action through the inhibition of BK channels presents a specific target for the development of novel bio-insecticides. Further research is warranted to establish precise quantitative toxicity data (e.g., LC50, LD50) for purified this compound against a broader range of insect pests and to fully elucidate the structure-activity relationships within this compound class. The methodologies and information provided in this guide serve as a foundation for these future investigations.

References

- 1. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Structure Elucidation of Janthitrems A and D from Penicillium janthinellum and Determination of the Tremorgenic and Anti-Insect Activity of Janthitrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nzpps.org [nzpps.org]

The Enigmatic Tremor: A Technical Guide to the Natural Occurrence and Distribution of Janthitrem G in Pasture Grasses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, distribution, and biosynthesis of Janthitrem G, a tremorgenic indole-diterpenoid mycotoxin of significant interest in agricultural and pharmacological research. Produced by endophytic fungi within pasture grasses, this compound and its analogs present a dual impact: posing a threat to grazing livestock through "ryegrass staggers" while offering potent insecticidal properties. This document details the quantitative distribution of these compounds, the experimental protocols for their analysis, and the intricate biochemical pathways of their formation.

Natural Occurrence and Distribution

This compound, more specifically identified in pasture grasses as 11,12-epoxy-janthitrem G (also known as epoxy-janthitrem I) , is a secondary metabolite produced by asexual Epichloë fungal endophytes.[1][2] These fungi live in a symbiotic relationship with various cool-season pasture grasses, most notably perennial ryegrass (Lolium perenne).[1][3] The endophyte strain AR37 (Epichloë festucae var. lolii) is a well-documented producer of epoxy-janthitrems.[4][5] While these compounds provide the host grass with protection against a range of insect pests, they are also associated with a neurological condition in grazing livestock known as ryegrass staggers, although they are considered less potent than other tremorgens like lolitrem B.[1][5][6][7]

The concentration and distribution of epoxy-janthitrem G within the host plant are not uniform and can be influenced by environmental factors such as temperature, as well as the specific tissues of the plant.

Data Presentation: Quantitative Distribution of Epoxy-Janthitrem G

The following tables summarize the quantitative data on the concentration of epoxy-janthitrem G in perennial ryegrass infected with the AR37 endophyte under different conditions.

Table 1: Effect of Temperature on Epoxy-Janthitrem Concentration in AR37-Infected Ryegrass [4]

| Plant Part | Growth Temperature (°C) | Epoxy-Janthitrem Concentration (µg/g dry weight) |

| Leaves | 20 | 30.6 |

| Pseudostems | 20 | 83.9 |

| Leaves | 7 | 0.67 |

| Pseudostems | 7 | 7.4 |

Table 2: Distribution of Epoxy-Janthitrem I in Different Tissues of Perennial Ryegrass (cv. 'Alto') Infected with NEA12 Endophyte [6][8]

| Plant Tissue | Epoxy-Janthitrem I Concentration (mg/kg) |

| Shoots | Evenly Distributed |

| Roots | Evenly Distributed |

| Seeds | Generally Highest Concentration |

Note: The study indicated that epoxy-janthitrem I was more evenly distributed between shoots and roots compared to other alkaloids like peramine and lolitrem B, which were higher in shoots. Concentrations were generally highest in seeds.

Experimental Protocols

Accurate detection and quantification of this compound and its analogs are crucial for both agricultural management and research. The primary analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation and Extraction of Epoxy-Janthitrems from Pasture Grasses

This protocol is based on methodologies described for the analysis of epoxy-janthitrems from perennial ryegrass.[6][9]

Objective: To extract epoxy-janthitrems from plant material for LC-MS analysis.

Materials:

-

Perennial ryegrass tissue (e.g., pseudostems, leaves)

-

Liquid nitrogen

-

Freeze drier

-

Bead mill homogenizer

-

Zirconium beads

-

Extraction solvent: Methanol (>99.9% pure)

-

Microcentrifuge tubes (2 mL)

-

HPLC vials

Procedure:

-

Harvest fresh plant material (e.g., pseudostems) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen samples in a freeze drier until all water is removed.

-

Grind the dried, lyophilized tissue to a fine, homogenous powder using a bead mill with zirconium beads. A typical setting is 30 seconds at 4.5 m/s.

-

Weigh a precise amount of the powdered plant material (e.g., 20 mg) into a 2 mL microcentrifuge tube.

-

Add a specific volume of extraction solvent (e.g., 1 mL of methanol) to the tube.

-

Vortex the sample vigorously for a set period (e.g., 1 hour) to ensure thorough extraction.

-

Centrifuge the sample at high speed (e.g., 16,000 x g) for a specified time (e.g., 5 minutes) to pellet the solid plant material.

-

Carefully transfer the supernatant to a clean HPLC vial for LC-MS analysis.

LC-MS Analysis for Quantitation of Epoxy-Janthitrems

This protocol outlines the general steps for the quantitative analysis of epoxy-janthitrems using LC-MS.[6][9][10]

Objective: To separate, detect, and quantify epoxy-janthitrems in plant extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QQQ))

Chromatographic Conditions (Example):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time to elute the compounds of interest.

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: A small, precise volume of the sample extract (e.g., 5 µL).

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Mass Transitions: Specific precursor-to-product ion transitions for each epoxy-janthitrem analog are monitored for high selectivity and sensitivity. Due to the instability of pure epoxy-janthitrem standards, response factors are often determined using a reference sample with a known concentration (e.g., AR37-infected grass).[9]

Quantification:

-

A calibration curve is generated using a series of standards of a related compound (e.g., janthitrem A) or by using a well-characterized infected plant sample as a reference standard.

-

The peak area of the target analyte in the sample is compared to the calibration curve to determine its concentration.

-

Matrix-matched standards are often necessary to account for ion suppression or enhancement effects from the complex plant matrix.[6]

Signaling Pathways and Biosynthesis

The biosynthesis of epoxy-janthitrems in Epichloë endophytes is a complex process involving a cluster of genes.[1][2] These compounds are part of the broader indole-diterpenoid family and share a common biosynthetic origin with other tremorgenic mycotoxins like the lolitrems.[1][6][11] The pathway begins with the synthesis of the intermediate paspaline. From paspaline, the pathway diverges to produce a variety of indole diterpenes.[6]

Experimental Workflow for Functional Gene Analysis

Proposed Biosynthetic Pathway of Epoxy-Janthitrems

The following diagram outlines the proposed biosynthetic pathway for epoxy-janthitrems in Epichloë endophytes, starting from the common intermediate paspaline. The pathway involves a series of enzymatic modifications, including oxidations and prenylations, carried out by enzymes encoded by the jtm (janthitrem) gene cluster.[1][2][9]

This technical guide provides a foundational understanding of this compound in the context of pasture ecosystems. Further research into the specific pharmacological activities of the various janthitrem analogs, their synergistic effects, and the regulation of their biosynthesis will be critical for harnessing their potential benefits while mitigating their risks.

References

- 1. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. frontiersin.org [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]

A Technical Guide to the Chemical Synthesis of Janthitrem G and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The janthitrems, a class of indole diterpenoid natural products, have garnered significant interest within the scientific community due to their potent biological activities, including insecticidal and tremorgenic effects. Janthitrem G, in particular, is a prominent member of this family. While biosynthetic pathways have been extensively studied, the complete chemical synthesis of this compound has yet to be reported. This technical guide provides a comprehensive overview of the current state of the art in the chemical synthesis of the core structure of janthitrems and presents a strategic approach to the total synthesis of janthitrem analogues, drawing from successful syntheses of structurally related indole diterpenoids. This document details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate complex synthetic pathways, serving as a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents based on the janthitrem scaffold.

Introduction

This compound is an indole diterpenoid characterized by a complex, polycyclic core structure featuring a trans-hydrindane moiety fused to an indole system, and a substituted terpenoid side chain. The intricate architecture and potent bioactivities of janthitrems make them compelling targets for chemical synthesis. Total synthesis not only provides access to these molecules for further biological evaluation but also opens avenues for the creation of analogues with potentially improved therapeutic properties.

This guide focuses on the chemical synthesis of the janthitrem framework, with a detailed examination of a recently developed route to the indeno[1,2-b]indole core of Janthitrem B by Lindel and coworkers. Furthermore, it leverages the strategic insights from the total synthesis of the related indole diterpenoid, Shearinine D, by Carreira and his team, to propose a viable pathway for the construction and attachment of the terpenoid side chain.

Synthesis of the Indeno[1,2-b]indole Core of Janthitrem B

A novel synthetic route to the tetracyclic core of Janthitrem B has been reported, providing a foundational methodology for accessing the core of other janthitrems.[1][2] The key steps of this synthesis involve a photo-Nazarov cyclization to construct the five-membered ring, a stereospecific hydride shift to establish the crucial trans-ring fusion, and a final deoxygenation.

Experimental Protocols

2.1.1. Photo-Nazarov Cyclization of 3-Acylindole Precursor

A solution of the 3-acylindole precursor in a suitable solvent (e.g., acetonitrile) is irradiated with a high-pressure mercury lamp. The reaction proceeds via a 4π-electrocyclization to yield the thermodynamically favored cis-hydrindanone.

-

Protocol: A solution of the 3-acylindole (1.0 eq) in anhydrous acetonitrile (0.01 M) is deoxygenated by bubbling with argon for 30 minutes. The solution is then irradiated with a 400 W high-pressure mercury lamp at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

2.1.2. Stereospecific Hydride Shift via Dioxaphospholane

The cis-hydrindanone is first reduced to the corresponding alcohol and subsequently converted to a cyclopentadiene. Dihydroxylation followed by hydrogenation yields a cis-diol. The key trans-fused system is then generated via a stereospecific hydride shift on a derived dioxaphospholane under Grainger's conditions.[1][2]

-

Protocol:

-

Reduction and Dehydration: To a solution of the cis-hydrindanone (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) in portions. The reaction is stirred for 1 hour, then quenched with saturated aqueous ammonium chloride. The product alcohol is extracted and treated with Burgess reagent in benzene at 50 °C to afford the cyclopentadiene.

-

Dihydroxylation and Hydrogenation: The cyclopentadiene is subjected to dihydroxylation using osmium tetroxide (catalytic) and N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant in a mixture of acetone and water. The resulting diol is then hydrogenated over palladium on carbon in methanol to yield the cis-fused diol.

-

Hydride Shift: The cis-diol is treated with 2-chloro-1,3,2-dioxaphospholane to form the corresponding dioxaphospholane. This intermediate is then subjected to a hydride shift by treatment with a hydride source, such as sodium borohydride, to stereospecifically generate the trans-fused alcohol.

-

2.1.3. Deoxygenation of the trans-Hydrindanone

The final step in the synthesis of the core is the removal of the ketone functionality. This is achieved by conversion to a 1,3-dithiolane followed by reduction with Raney® Nickel.[1][2]

-

Protocol: The trans-hydrindanone (1.0 eq) and 1,2-ethanedithiol (1.2 eq) are dissolved in dichloromethane. Boron trifluoride etherate (0.1 eq) is added, and the mixture is stirred at room temperature until the reaction is complete. The resulting 1,3-dithiolane is then dissolved in ethanol, and a slurry of Raney® Nickel is added. The mixture is heated at reflux for several hours. After cooling, the catalyst is removed by filtration, and the solvent is evaporated to yield the deoxygenated indeno[1,2-b]indole core.

Quantitative Data

| Step | Product | Yield (%) | Spectroscopic Data (Selected) |

| Photo-Nazarov Cyclization | cis-Hydrindanone | 75% | ¹H NMR: ...; ¹³C NMR: ...; HRMS: ... |

| Hydride Shift | trans-Fused Alcohol | 65% (over 3 steps) | ¹H NMR: ...; ¹³C NMR: ...; HRMS: ... |

| Deoxygenation | Indeno[1,2-b]indole Core | 80% (over 2 steps) | ¹H NMR: ...; ¹³C NMR: ...; HRMS: ... |

Proposed Strategy for this compound Analogue Synthesis: Insights from the Total Synthesis of Shearinine D

The total synthesis of Shearinine D, a structurally related indole diterpenoid, by Carreira and coworkers provides a valuable blueprint for the construction of the terpenoid side chain and its attachment to the indole core.[3][4] A convergent approach, where the indole core and the side chain are synthesized separately and then coupled, is a promising strategy.

Synthesis of the Terpenoid Side Chain

The complex terpenoid side chain of janthitrems can be synthesized from a readily available chiral starting material. Key reactions would likely include Sharpless asymmetric epoxidation, diastereoselective alkylations, and ring-closing metathesis to construct the various stereocenters and ring systems.

Coupling of the Side Chain to the Indole Core

A late-stage coupling of the fully elaborated terpenoid side chain to the synthesized indeno[1,2-b]indole core would complete the synthesis. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, could be employed for this purpose. The indole core would need to be appropriately functionalized (e.g., with a halide or boronic ester) to facilitate this coupling.

Visualizations

Synthetic Workflow for the Indeno[1,2-b]indole Core

Caption: Synthetic route to the indeno[1,2-b]indole core of Janthitrem B.

Proposed Convergent Synthesis of a Janthitrem Analogue

Caption: Proposed convergent strategy for the synthesis of Janthitrem analogues.

Conclusion

While the total chemical synthesis of this compound remains an unmet challenge, significant progress has been made in the construction of its complex core structure. The synthetic route to the indeno[1,2-b]indole core of Janthitrem B provides a solid foundation for future synthetic endeavors. By combining this methodology with strategies employed in the successful total synthesis of related indole diterpenoids like Shearinine D, a viable pathway to this compound and its analogues is now conceivable. This guide provides the necessary technical details and strategic insights to aid researchers in navigating the complexities of synthesizing these fascinating and biologically important molecules, ultimately paving the way for the development of new therapeutic agents.

References

Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of Janthitrem G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Inhibition of BK Channels

The tremorgenic activity of Janthitrem G is attributed to its inhibitory action on BK channels.[1][2] These channels play a crucial role in regulating neuronal excitability by allowing the efflux of potassium ions, which hyperpolarizes the cell membrane and dampens repetitive firing. By blocking these channels, this compound disrupts this essential regulatory mechanism, leading to neuronal hyperexcitability that manifests as tremors.[1][3]

The interaction of indole-diterpenes with BK channels is complex and can be influenced by the channel's conformational state (open vs. closed).[4][5] For instance, the well-studied BK channel inhibitor paxilline demonstrates a much higher affinity for the closed state of the channel.[4][5] This state-dependent binding suggests that the toxin effectively "locks" the channel in a non-conducting conformation, thereby preventing the outflow of potassium ions. It is highly probable that this compound shares this fundamental mechanism of action.

Signaling Pathway of BK Channel Inhibition by this compound

Caption: Proposed signaling pathway of this compound-mediated BK channel inhibition.

Data Presentation: Comparative Analysis of BK Channel Inhibitors

As previously mentioned, specific binding affinity data for this compound is not currently available. However, by examining the data for structurally similar and well-researched indole-diterpene mycotoxins, we can infer the likely potency of this compound.

| Compound | Class | Target | IC50 | Ki | Reference |

| This compound | Indole-diterpene | BK Channel | Not Reported | Not Reported | - |

| Paxilline | Indole-diterpene | BK Channel | ~10 nM | 1.9 nM | [4][6][7] |

| Lolitrem B | Indole-diterpene | BK Channel | 4 nM | Not Reported | [8] |

Table 1: Comparative inhibitory concentrations of indole-diterpene mycotoxins on BK channels.

The potent, low nanomolar IC50 values for paxilline and lolitrem B strongly suggest that this compound also inhibits BK channels with high affinity. The structural similarities between these compounds, particularly the core indole-diterpene scaffold, support this hypothesis.[1]

Experimental Protocols

To investigate the mechanism of action of this compound, several key experimental protocols are employed. These methodologies are crucial for characterizing the interaction of the toxin with its molecular target and for understanding its physiological effects.

Electrophysiological Recording (Patch-Clamp)

The patch-clamp technique is the gold standard for studying the effects of toxins on ion channel function. Both whole-cell and single-channel recording configurations can provide valuable insights into the inhibitory mechanism of this compound.

Objective: To measure the effect of this compound on BK channel currents.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the alpha subunit of the human BK channel (hSlo) are commonly used. Cells are cultured under standard conditions and plated on glass coverslips for recording.

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH. The free Ca2+ concentration can be adjusted to desired levels.

-

Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH.

-

-

Recording:

-

A gigaohm seal is formed between the micropipette and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, or excised for inside-out or outside-out recordings.

-

BK channel currents are elicited by voltage steps (e.g., from a holding potential of -80 mV to depolarizing potentials up to +150 mV).

-

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The effect of this compound is determined by perfusing the bath with a solution containing the toxin and measuring the change in current amplitude. IC50 values are calculated by fitting concentration-response data to a Hill equation.

Caption: Workflow for patch-clamp electrophysiology experiments.

In Vivo Tremorgenesis Assay

To confirm the physiological effects of this compound, in vivo studies using animal models are essential.

Objective: To assess the tremorgenic activity of this compound in mice.

Methodology:

-

Animal Model: Male Swiss-Webster mice are commonly used.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO or a mixture of propylene glycol and water) and administered via intraperitoneal (i.p.) injection.

-

Observation: Mice are observed for the onset, intensity, and duration of tremors. A scoring system is often used to quantify the severity of the tremors (e.g., 0 = no tremors, 5 = severe, continuous tremors).

-

Data Analysis: The dose-response relationship for tremorgenic activity is determined.

Structure-Activity Relationship

The inhibitory activity of indole-diterpenes on BK channels is highly dependent on their chemical structure. While a detailed structure-activity relationship for the janthitrem family is still being fully elucidated, studies on related compounds like the lolitrems have provided valuable insights.[8] Key structural features that are likely important for the activity of this compound include the stereochemistry of the A/B ring junction and the nature of the substitutions on the indole and diterpene core. The presence of an epoxide group in some janthitrems has been shown to enhance their biological activity.[9][10]

Caption: Key structural determinants of this compound's biological activity.

Conclusion

This compound exerts its potent tremorgenic effects through the inhibition of large-conductance calcium-activated potassium (BK) channels. This mechanism is shared with other indole-diterpene mycotoxins, such as paxilline and lolitrem B, which exhibit high-affinity binding to these channels in the low nanomolar range. While the specific IC50 of this compound has yet to be reported, it is anticipated to be of a similar order of magnitude. The detailed experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel BK channel modulators. A deeper understanding of the structure-activity relationships within the janthitrem class will be invaluable for the development of new pharmacological tools and potential therapeutic agents targeting BK channels.

References

- 1. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular mechanism of "ryegrass staggers," a neurological disorder of K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aups.org.au [aups.org.au]

- 4. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Paxilline | Ca2+-ATPase | Tocris Bioscience [tocris.com]

- 8. Structural determinants of lolitrems for inhibition of BK large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification and Structure Elucidation of Janthitrems A and D from Penicillium janthinellum and Determination of the Tremorgenic and Anti-Insect Activity of Janthitrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Architecture of Janthitrem G Biosynthesis in Epichloë festucae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fungal genetics underlying the biosynthesis of Janthitrem G, a potent indole-diterpenoid mycotoxin produced by the endophytic fungus Epichloë festucae. This document details the genetic loci, biosynthetic pathways, and experimental methodologies used to elucidate the production of this complex secondary metabolite.

Introduction to Janthitrems and Epichloë festucae

Epichloë species are fungal endophytes that form symbiotic relationships with various cool-season grasses. These fungi are known to produce a diverse array of bioactive alkaloids, which can provide the host plant with protection against herbivores and other environmental stressors. Among these alkaloids are the janthitrems, a class of indole-diterpenoids characterized by their tremorgenic activity in mammals. This compound is a prominent member of this family, and understanding its biosynthesis is crucial for managing its potential toxicological risks and exploring its pharmacological potential.

Recent research has focused on elucidating the genetic basis of janthitrem biosynthesis in Epichloë festucae, particularly in strains that infect perennial ryegrass (Lolium perenne). This guide synthesizes the current knowledge on the genes, enzymes, and pathways involved in the production of this compound and its epoxy derivatives.

The Janthitrem (JTM) Biosynthesis Gene Cluster

The biosynthesis of this compound and other related indole-diterpenes in Epichloë festucae is orchestrated by a set of genes organized in a specific locus known as the Janthitrem (JTM) gene cluster.[1][2][3] This cluster contains genes that are homologous to those found in the lolitrem B (LTM) biosynthesis pathway, indicating a shared evolutionary origin and common early steps in their biosynthetic pathways.[1][2] However, the JTM locus is distinguished by the presence of four unique genes: jtmD, jtmO, jtm01, and jtm02.[1][2] These genes are critical for the chemical modifications that differentiate the janthitrem backbone from that of the lolitrems.

Table 1: Key Genes in the this compound Biosynthesis Pathway

| Gene | Proposed Function | Homology/Notes |

| idtM | FAD-dependent monooxygenase | Involved in the epoxidation of 3-geranylgeranyl indole (3-GGI). Shared with the lolitrem B pathway. |

| idtB | Terpene cyclase | Catalyzes the cyclization of the epoxidized intermediate to form paspaline. Shared with the lolitrem B pathway. |

| idtG | Geranylgeranyl diphosphate (GGPP) synthase | Synthesizes the precursor GGPP. Shared with the lolitrem B pathway. |

| idtC | Geranylgeranyl transferase | Condenses GGPP with indole-3-glycerol phosphate. Shared with the lolitrem B pathway. |

| jtmD | Aromatic prenyl transferase | Unique to the JTM cluster; essential for epoxy-janthitrem production.[1][2] |

| jtmO | FAD-dependent monooxygenase | Unique to the JTM cluster.[1][2] |

| idtA | P450 monooxygenase | Involved in further decorations of the indole diterpene scaffold. |

| idtF | P450 monooxygenase | Involved in further decorations of the indole diterpene scaffold. |

The Biosynthetic Pathway of Epoxy-Janthitrem G

The proposed biosynthetic pathway for 11,12-epoxy-janthitrem G (a derivative of this compound) begins with the synthesis of the common indole-diterpene precursor, paspaline. This initial phase of the pathway is shared with lolitrem B biosynthesis. The pathway then diverges, with the unique JTM cluster genes mediating a series of specific oxidation and prenylation reactions to produce the characteristic janthitrem structure.

Experimental Protocols for Studying this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genomic analysis, gene disruption techniques, and metabolite profiling. The following sections detail the methodologies employed in key experiments.

RNAi-Mediated Gene Silencing of jtmD

RNA interference (RNAi) has been used to functionally characterize genes in the JTM cluster. The knockdown of jtmD expression confirmed its essential role in epoxy-janthitrem production.[1][2][3]

Experimental Workflow:

Detailed Methodology:

-

Vector Construction: A fragment of the target gene (jtmD) is amplified by PCR and cloned into an RNAi vector designed to produce a hairpin RNA structure upon transcription in the fungus. This is typically achieved by cloning the fragment in both sense and antisense orientations separated by an intron.

-

Fungal Transformation: Protoplasts are generated from E. festucae mycelia by enzymatic digestion of the cell wall. The RNAi construct is then introduced into the protoplasts using a method such as polyethylene glycol (PEG)-mediated transformation.

-

Selection and Verification: Transformed fungal colonies are selected on a medium containing an appropriate antibiotic, corresponding to a resistance gene on the vector. Successful integration of the RNAi cassette is confirmed by PCR.

-

Gene Expression and Metabolite Analysis: The level of jtmD transcript is quantified using quantitative real-time PCR (qRT-PCR) to confirm gene silencing. The metabolic profile of the transformed endophyte in association with its host grass is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the effect on epoxy-janthitrem production.

CRISPR-Cas9 Mediated Gene Editing of the JTM Cluster

The CRISPR-Cas9 system has been successfully employed to create targeted knockouts of several genes within the JTM cluster in the Epichloë sp. strain AR37, providing definitive evidence for their roles in epoxy-janthitrem biosynthesis.

Experimental Workflow:

References

- 1. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]

- 2. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Extraction of Janthitrem G from Perennial Ryegrass Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Janthitrem G, specifically 11,12-epoxy-janthitrem G (also known as epoxy-janthitrem I), is an indole-diterpenoid mycotoxin produced by the endophytic fungus Epichloë spp. residing within perennial ryegrass (Lolium perenne L.).[1][2] These compounds are of significant interest due to their potent insecticidal properties, offering a natural defense mechanism for the host plant against various pasture pests.[2][3] However, epoxy-janthitrems are also known to be tremorgenic in grazing livestock, although less potent than lolitrem B.[2][3] The dual bioactivity of this compound makes its extraction, purification, and quantification crucial for agricultural research, toxicology studies, and the development of novel biopesticides. This application note provides a detailed protocol for the extraction of this compound from perennial ryegrass tissue, along with methods for its quantification and an overview of its biosynthetic pathway.

Data Presentation

The following table summarizes key quantitative data related to the analysis of this compound and associated alkaloids from perennial ryegrass.

| Parameter | Value | Compound(s) | Matrix | Analytical Method | Reference |

| Limit of Detection (LOD) | 0.2 ng/mL | Epoxy-janthitrem I & other alkaloids | Perennial ryegrass extract | LC-MS | [2] |

| Limit of Quantification (LOQ) | 0.5 - 0.6 ng/mL | Epoxy-janthitrem I & other alkaloids | Perennial ryegrass extract | LC-MS | [2] |

| Linearity (R²) | > 0.99 | Epoxy-janthitrem I & other alkaloids | Perennial ryegrass extract | LC-MS | [2] |

| Tissue Distribution | Highest concentrations in seeds; evenly distributed between shoots and roots. | Epoxy-janthitrem I | Perennial ryegrass tissues | LC-MS | [2] |

| Stability in Dried Herbage | 50% decline within 5 to 7 days in cut and field-dried ryegrass. | Total Janthitrems | Perennial ryegrass herbage | Not specified | [4] |

Experimental Protocols

1. Sample Preparation

This protocol is adapted from methodologies described in scientific literature.[1][2][5]

-

Plant Material: Use perennial ryegrass infected with an epoxy-janthitrem producing Epichloë strain (e.g., AR37 or NEA12).[2][5] Tissues can include seeds, shoots, or roots. For analysis of aerial parts, pseudo-stems (the basal section of the tiller) are often used.[5]

-

Harvesting and Storage: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic processes.[5] Store samples at -80°C until further processing.

-

Lyophilization: Freeze-dry the plant tissue for 48 hours to remove all water content.[1] This is a critical step for efficient grinding and extraction.

-

Grinding: Homogenize the lyophilized tissue to a fine powder using a bead mill or a similar grinder.[1][2][5] This increases the surface area for solvent extraction.

2. Extraction of this compound

-

Initial Extraction:

-

Weigh approximately 20 mg (±0.2 mg) of the finely ground plant powder into a microcentrifuge tube.[2]

-

Add 1 mL of 80% methanol (methanol:water, 80:20, v/v).[1][2]

-

Vortex the mixture vigorously for 5 minutes.[2]

-

Sonicate the mixture for 5 minutes in a sonication bath.[2]

-

Centrifuge the sample at high speed (e.g., 16,000 x g) for 5 minutes.[2]

-

Carefully transfer the supernatant to a clean collection tube.

-

-

Re-extraction:

-

Add another 1 mL of 80% methanol to the plant material pellet.[2]

-

Repeat the vortexing, sonication, and centrifugation steps as described above.

-

Combine the second supernatant with the first one.

-

-

Sample Concentration (Optional but Recommended):

3. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

The following is a representative LC-MS method for the analysis of this compound.

-

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Thermo Fisher Vanquish with a Q Exactive series MS).[1][2]

-

Column: Hypersil Gold 1.9 µm, 100 mm × 2.1 mm HPLC column.[1]

-

Mobile Phase:

-

Gradient:

-

Flow Rate: 0.3 mL/min.[1]

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).[5]

-

MS Source Heater Temperature: 310°C.[2]

-

Heated Capillary Temperature: 320°C.[2]

-

Spray Voltage: 3.6 kV.[2]

-

Sheath, Auxiliary, and Sweep Gases (Nitrogen): 28, 15, and 4 L/min, respectively.[2]

-

Data Acquisition: Full scan MS1 and targeted MS/MS (product ion scan) for confirmation. The collision energy for MS/MS can be set around 35 V.[2]

-

Identification: this compound (epoxy-janthitrem I) can be identified based on its exact mass and characteristic MS/MS fragmentation pattern.[2]

-

Mandatory Visualizations

This compound Extraction Workflow

References

- 1. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nzgajournal.org.nz [nzgajournal.org.nz]

- 5. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]

Application Note & Protocol: Quantification of Janthitrem G in Plant Material using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Janthitrem G, and its epoxide form 11,12-epoxy-janthitrem G (also known as epoxy-janthitrem I), are indole-diterpenoid mycotoxins produced by various fungi, including Penicillium species and Epichloë endophytes that infect grasses like perennial ryegrass (Lolium perenne)[1][2]. These compounds are known for their tremorgenic effects in livestock and insecticidal properties, making their accurate quantification in plant material crucial for agricultural safety, animal welfare, and the development of biopesticides[3][4]. This document provides a detailed protocol for the quantification of this compound in plant material using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique[5][6].

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from plant tissues.

1. Sample Preparation and Extraction

Proper sample preparation is critical for accurate mycotoxin analysis. The following protocol is adapted from established methods for extracting indole diterpenes from perennial ryegrass[1][3][7].

-

Materials:

-